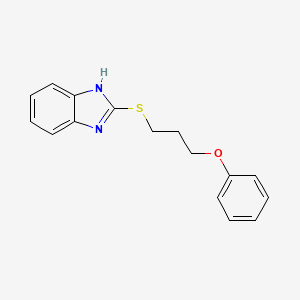

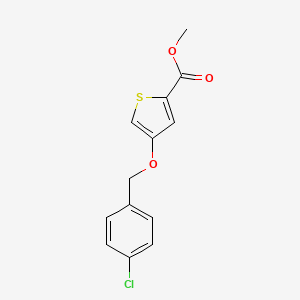

Methyl 4-((4-chlorobenzyl)oxy)thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of methyl 4-((4-chlorobenzyl)oxy)thiophene-2-carboxylate derivatives and related compounds involves several key steps, including halogenation, alkylation, and esterification processes. A notable method involves the reaction of methyl 3-hydroxythiophene-2-carboxylate with halogenating agents to introduce chloro substituents, followed by O-alkylation to attach the (4-chlorobenzyl)oxy group. These steps are crucial for obtaining high purity and yield of the target compound (Corral & Lissavetzky, 1984).

Molecular Structure Analysis

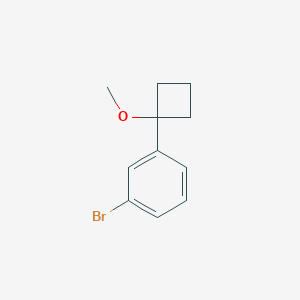

The molecular structure of compounds related to "this compound" has been extensively studied using techniques such as crystallography. These studies reveal that the thiophene ring and the chlorobenzyl group can adopt specific conformations due to steric interactions, influencing the compound's chemical and physical properties (Rao et al., 1999).

Chemical Reactions and Properties

"this compound" and its derivatives participate in a variety of chemical reactions, reflecting their reactivity and functional versatility. For example, they can undergo further functionalization through reactions like acylaminomethylation, demonstrating their utility in synthetic chemistry and potential applications in developing novel compounds with desired properties (Gol'dfarb, Yakubov, & Belen’kii, 1986).

Applications De Recherche Scientifique

Synthesis and Chemical Properties :

- Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, derived from methyl 3-hydroxythiophene-2-carboxylate, demonstrate a potential pathway to produce thiophene-2,4-diols and 3,5-dialkoxythiophene-2-carboxylic acids through alkylation and hydrolysis. These compounds can further be transformed into ethers of thiotetronic and α-halogenothiotetronic acids (Corral & Lissavetzky, 1984).

- Methyl 4-aryl-thiophene-2-carboxylate derivatives have been synthesized via a new method, offering moderate reaction conditions, simple operation, and high yield. This study suggests a potential mechanism for the formation of these derivatives (Xue, 2006).

Photochemical Applications :

- In a study on photochemical synthesis, 4-{[(2-Iodoaryl)oxy]methyl}thiophene-2-carbaldehydes and related compounds underwent ring closure upon UV irradiation to form 4H-thieno[3,2-c]chromene-2-carbaldehydes. These compounds show potential as covert marking pigments (Ulyankin et al., 2021).

Organic Frameworks and Sensory Materials :

- A family of thiophene-based metal-organic frameworks (MOFs) was constructed using a linear thiophene-functionalized dicarboxylic acid. These MOFs showed potential as luminescent sensory materials for environmental contaminants, demonstrating high selectivity and sensitivity (Zhao et al., 2017).

Liquid Crystal Research :

- Non-symmetric liquid crystal dimers incorporating a thiophene-based moiety were synthesized and characterized. These dimers exhibited enantiotropic N phase with high thermal stability, indicating their potential in liquid crystal technologies (Yeap et al., 2009).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Propriétés

IUPAC Name |

methyl 4-[(4-chlorophenyl)methoxy]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO3S/c1-16-13(15)12-6-11(8-18-12)17-7-9-2-4-10(14)5-3-9/h2-6,8H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTONVPHSOATOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CS1)OCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetonitrile](/img/structure/B2498510.png)

![3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]acrylic acid](/img/structure/B2498515.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2498516.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-3-(1,3-thiazol-2-yl)propanamide](/img/structure/B2498518.png)

![2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol](/img/structure/B2498519.png)

![N-(4-chlorophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2498523.png)

![2-[4-(Hydroxyimino)piperidin-1-yl]acetamide](/img/structure/B2498524.png)

![[4-(Dimethylamino)phenyl]-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2498525.png)

![(E)-4-(Dimethylamino)-N-[(4-hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2498528.png)

![methyl 3-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2498529.png)